Potassium zinc sulfate

Description

Properties

CAS No. |

13932-17-7 |

|---|---|

Molecular Formula |

K2O8S2Zn |

Molecular Weight |

335.7 g/mol |

IUPAC Name |

dipotassium;zinc;disulfate |

InChI |

InChI=1S/2K.2H2O4S.Zn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |

InChI Key |

GCUPVSQZXRYEHO-UHFFFAOYSA-J |

Canonical SMILES |

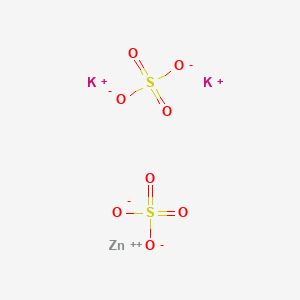

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium zinc sulfate can be synthesized through various methods. One common method involves the reaction of zinc sulfate with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where zinc sulfate reacts with potassium hydroxide to form this compound and water: [ \text{ZnSO}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{ZnO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting zinc oxide with sulfuric acid to form zinc sulfate, which is then reacted with potassium hydroxide. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium zinc sulfate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Zinc in this compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: The compound can participate in substitution reactions where the sulfate ion can be replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other salts. Reaction conditions such as temperature, pH, and concentration play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce zinc chloride and potassium sulfate.

Scientific Research Applications

Potassium zinc sulfate has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc and potassium ions.

Biology: The compound is used in studies related to zinc and potassium metabolism in plants and animals.

Medicine: this compound is used in pharmaceutical formulations to provide essential nutrients and as a component in topical treatments.

Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth, and in the manufacturing of other zinc and potassium compounds.

Mechanism of Action

The mechanism of action of potassium zinc sulfate involves its dissociation into potassium, zinc, and sulfate ions in aqueous solutions. These ions participate in various biochemical processes:

Zinc Ions: Zinc acts as a cofactor for numerous enzymes, facilitating catalytic activities and stabilizing protein structures.

Potassium Ions: Potassium is essential for maintaining cellular osmotic balance and is involved in nerve impulse transmission and muscle contraction.

Sulfate Ions: Sulfate ions are involved in the synthesis of sulfur-containing amino acids and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Sulfate (ZnSO₄)

- Solubility and Bioavailability: ZnSO₄ is highly water-soluble, making it a preferred zinc source in supplements and fertilizers. It exhibits superior absorption compared to less soluble forms like zinc oxide (ZnO) or zinc stearate .

- Applications: Agriculture: Used to correct zinc deficiencies in crops and livestock. Combined with potassium sulfate, it enhances sunflower growth under saline conditions, increasing plant height and yield . Industry: Acts as a non-toxic depressant in copper-lead ore flotation, matching the performance of potassium dichromate without environmental risks . Supplements: Provides ~20–25% elemental zinc by weight, commonly used in mineral premixes for animal feed .

Potassium Sulfate (K₂SO₄)

- Role in Agriculture : Primarily used as a potassium fertilizer. When co-applied with ZnSO₄, it improves zinc assimilation in crops like date palms, increasing fruit retention and size .

- Synergy with ZnSO₄ : Combined treatments (e.g., 60 kg ZnSO₄ + 250 kg K₂SO₄ per hectare) maximize sunflower yields in saline soils, demonstrating additive benefits in nutrient uptake .

Other Zinc Compounds

- Zinc Oxide (ZnO): Less soluble at neutral pH, limiting bioavailability but used in slow-release fertilizers and UV-protective coatings .

- Zinc Acetate (Zn(CH₃COO)₂) : Highly soluble, used in H₂S adsorbents and textiles, but less cost-effective than ZnSO₄ .

- Zinc Gluconate : Preferred in supplements for rapid absorption, though studies show conflicting bioavailability compared to ZnSO₄ .

Other Metal Sulfates

- Magnesium Sulfate (MgSO₄) : Often used alongside ZnSO₄ in plant culture media to supply magnesium, but lacks zinc’s role in enzyme activation .

- Ferrous Sulfate (FeSO₄) : Competes with ZnSO₄ in mineral premixes; excessive iron can inhibit zinc absorption in supplements .

Potassium Dichromate (K₂Cr₂O₇)

- Industrial Use : Traditional depressant in ore flotation but poses environmental and health risks due to chromium toxicity. ZnSO₄-based mixtures (e.g., SM1 + sodium sulfite + ZnSO₄) achieve comparable performance (89–90% metal recovery) without hazardous byproducts .

Data Tables

Table 1: Solubility and Bioavailability of Zinc Compounds

Table 2: Industrial Performance of ZnSO₄ vs. Potassium Dichromate in Flotation

| Depressant | Cu Recovery (%) | Pb Recovery (%) | Environmental Risk |

|---|---|---|---|

| Potassium Dichromate | 90.00 | 98.49 | High (toxic Cr⁶⁺) |

| ZnSO₄-based Mixture | 89.07 | 98.26 | Low |

Table 3: Agricultural Efficacy of ZnSO₄ + K₂SO₄ Combinations

Biological Activity

Potassium zinc sulfate (PZSH), also known as Tutton's salt, is an inorganic compound that has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of PZSH, supported by recent research findings and case studies.

PZSH is characterized by its crystalline structure and is typically represented by the formula . It forms monoclinic crystals and exhibits notable optical properties, including second harmonic generation, which is relevant for photonic applications. The thermal stability of PZSH is moderate, with degradation observed at elevated temperatures .

Biological Activity

1. Enzyme Activity Enhancement

Recent studies have demonstrated that zinc sulfate, a component of PZSH, significantly enhances enzyme activities in various biological systems. For instance, research on the edible fungus Pholiota adiposa revealed that zinc sulfate treatment led to increased activities of several enzymes such as amylase, laccase, cellulase, catalase, and superoxide dismutase in a dose-dependent manner. The optimal concentration for enzyme activity was found to be 200 µM, with higher concentrations resulting in decreased activity .

Table 1: Enzyme Activities in Response to Zinc Sulfate Concentration

| Enzyme | 0 µM | 200 µM | 400 µM | 800 µM |

|---|---|---|---|---|

| Amylase | Low | High | Medium | Low |

| Laccase | Low | High | Medium | Low |

| Cellulase | Low | High | Medium | Low |

| Catalase | Low | High | Medium | Low |

| Superoxide Dismutase | Low | High | Medium | Low |

2. Crop Yield Improvement

PZSH has been shown to improve agricultural productivity. A study involving maize (Zea mays L.) indicated that the application of zinc sulfate nanoparticles combined with potassium fertilizers significantly enhanced plant growth and quality under cadmium-contaminated conditions. The synergistic effect reduced cadmium accumulation in plant tissues while improving overall health indicators .

Table 2: Effects of PZSH on Maize Growth Parameters

| Treatment | Height (cm) | Dry Weight (g) | Cadmium Concentration (mg/kg) |

|---|---|---|---|

| Control | 50 | 15 | 0.13 |

| PZSH + ZnSO4 NPs | 70 | 25 | 0.01 |

The mechanisms through which PZSH exerts its biological effects are multifaceted:

- Enzyme Activation : Zinc ions play a crucial role as cofactors for over 70 enzymes involved in various metabolic processes. They enhance enzymatic reactions by stabilizing enzyme structures and facilitating substrate binding .

- Nutrient Uptake : Zinc improves the absorption of water and electrolytes in plants and animals, contributing to better growth rates and health .

- Stress Mitigation : In agricultural applications, PZSH helps mitigate heavy metal toxicity by reducing bioavailability of harmful elements like cadmium through complexation .

Case Studies

Case Study 1: Edible Fungi Growth Enhancement

A study conducted on Pholiota adiposa demonstrated that different concentrations of zinc sulfate significantly influenced mycelial growth and enzyme production. This research underscores the potential of PZSH as a growth promoter in mushroom cultivation .

Case Study 2: Agricultural Application in Cadmium Contaminated Soils

Research focused on maize highlighted the effectiveness of combining PZSH with zinc sulfate nanoparticles in enhancing crop yield while reducing heavy metal uptake. This approach not only improved plant health but also addressed food safety concerns related to cadmium contamination .

Q & A

Q. What are the established methodologies for synthesizing high-purity potassium zinc sulfate crystals, and how do experimental conditions influence crystal quality?

- Methodological Answer : this compound (KZnSO₄) can be synthesized by dissolving equimolar amounts of ZnSO₄·7H₂O and K₂SO₄ in hot water, followed by slow evaporation for crystallization. To enhance transparency, adding sodium bicarbonate (NaHCO₃) during synthesis can reduce impurities by precipitating ZnCO₃ . Key parameters include temperature control (50–80°C for dissolution) and evaporation rate (1–2 mm/day for optimal crystal growth). Purity is verified via X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm monoclinic crystal structure and homogeneity .

Q. How can researchers characterize the chemical composition and structural properties of this compound?

- Methodological Answer :

- XRD : Compare diffraction patterns with reference data (e.g., JCPDS database) to confirm crystallinity and phase purity. For example, ZnO derived from ZnSO₄ shows distinct peaks at 2θ = 31.8°, 34.4°, and 36.3° .

- SEM : Assess surface morphology; ZnSO₄-derived crystals often exhibit hexagonal platelet structures.

- Chemical Assay : Use volumetric analysis (e.g., titration with EDTA for Zn²⁺ quantification) or atomic absorption spectroscopy. USP guidelines recommend polysorbate 80 solutions for sample preparation to avoid interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Despite its low acute toxicity, prolonged exposure to ZnSO₄ requires PPE (gloves, goggles) due to risks of skin/eye irritation. Waste disposal must comply with local regulations for heavy metals. Toxicity assessments recommend limiting airborne particulates to <1 mg/m³ and using fume hoods for powder handling .

Advanced Research Questions

Q. How can experimental design address contradictions in data between crystallographic (XRD) and morphological (SEM) analyses of this compound?

- Methodological Answer : Discrepancies may arise from sample preparation (e.g., solvent residues altering SEM images) or impurity phases undetected by XRD. To resolve this:

- Perform energy-dispersive X-ray spectroscopy (EDS) alongside SEM to identify elemental contaminants.

- Use Rietveld refinement on XRD data to quantify amorphous phases.

- Replicate synthesis under inert atmospheres to prevent oxidation artifacts .

Q. What factorial experimental designs are optimal for studying multi-nutrient interactions involving this compound in plant systems?

- Methodological Answer : A split-split plot design is effective for multi-factor studies. For example:

- Main Plots : Rootstock variants (e.g., US-942 vs. Swingle in citrus trials).

- Subplots : Nutrient treatments (e.g., ZnSO₄, K₂SO₄, or combined).

- Sub-Subplots : Developmental stages (e.g., fruit cell enlargement vs. maturation).

Data analysis should use ANOVA with Tukey’s HSD post hoc tests to isolate treatment effects, as demonstrated in citrus pre-harvest drop studies .

Q. How do researchers optimize zinc release kinetics from this compound in soil systems while minimizing cadmium contamination risks?

- Methodological Answer :

- Conduct soil column experiments with varying pH (4.5–7.5) and organic matter content.

- Monitor Zn²⁺ bioavailability via DTPA extraction and ICP-MS.

- Mitigate Cd contamination by pre-treating ZnSO₄ with chelating agents (e.g., humic acid at 180 kg/ha) to bind Cd without affecting Zn solubility .

Key Considerations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.